4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3,5-dimethylbenzoate

Lipophilicity LogP ADME

The target compound, 4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3,5-dimethylbenzoate (CAS 851082-76-3), belongs to the pyrazolyl-benzenesulfonyl ester family, a privileged scaffold in kinase-targeted and anti-inflammatory drug discovery. This compound features a 3,5-dimethylbenzoate ester moiety appended to a 1-phenyl-3-methyl-4-(phenylsulfonyl)pyrazole core.

Molecular Formula C25H22N2O4S
Molecular Weight 446.52
CAS No. 851082-76-3
Cat. No. B2791838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3,5-dimethylbenzoate
CAS851082-76-3
Molecular FormulaC25H22N2O4S
Molecular Weight446.52
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C(=O)OC2=C(C(=NN2C3=CC=CC=C3)C)S(=O)(=O)C4=CC=CC=C4)C
InChIInChI=1S/C25H22N2O4S/c1-17-14-18(2)16-20(15-17)25(28)31-24-23(32(29,30)22-12-8-5-9-13-22)19(3)26-27(24)21-10-6-4-7-11-21/h4-16H,1-3H3
InChIKeyPOUPLLKLBBOLGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3,5-dimethylbenzoate (CAS 851082-76-3): Core Structural and Physicochemical Profile for Research Procurement


The target compound, 4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3,5-dimethylbenzoate (CAS 851082-76-3), belongs to the pyrazolyl-benzenesulfonyl ester family, a privileged scaffold in kinase-targeted and anti-inflammatory drug discovery. [1] This compound features a 3,5-dimethylbenzoate ester moiety appended to a 1-phenyl-3-methyl-4-(phenylsulfonyl)pyrazole core. The fully substituted pyrazole ring, combined with the electron‑withdrawing benzenesulfonyl group and the sterically defined 3,5‑dimethylbenzoate terminus, creates a unique pharmacophoric geometry that is absent in the closest mono‑substituted or regioisomeric analogs.

Why 4-(Benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3,5-dimethylbenzoate Cannot Be Replaced by Close Structural Analogs


Within the pyrazolyl-benzenesulfonyl ester series, even subtle changes to the benzoate substitution pattern or the pyrazole N‑substituent can drastically alter lipophilicity, aqueous solubility, and target‑binding complementarity. [1] The 3,5‑dimethylbenzoate ester of the target compound is regioisomerically distinct from the 3,4‑dimethyl analog; the symmetrical meta‑methyl arrangement modulates electron density at the ester carbonyl and steric shielding of the hydrolytically labile ester bond, which can translate into differential metabolic stability and protein‑ligand interactions. [2] Furthermore, replacing the N‑phenyl group with a tert‑butyl group lowers logP by approximately 0.8 log units, demonstrating that the N‑aryl group is critical for maintaining the lipophilic character required for membrane permeation in cellular assays. These structure‑property relationships mean that generic substitution with a seemingly similar analog will likely yield divergent pharmacokinetic and pharmacodynamic profiles, compromising the reproducibility of screening campaigns and SAR studies.

Quantitative Differentiation of 4-(Benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3,5-dimethylbenzoate (CAS 851082-76-3) Against Closest Analogs


Lipophilicity Shift: N‑Phenyl vs. N‑tert‑Butyl Substitution Impacts logP by ≈0.8 Units

The target compound retains an N‑phenyl substituent on the pyrazole ring, which is critical for achieving higher lipophilicity. The directly comparable N‑tert‑butyl analog (4-(benzenesulfonyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-yl 3,5-dimethylbenzoate) exhibits a logP of 3.97, whereas the N‑phenyl‑bearing 3,4‑dimethylbenzoate analog (identical core but regioisomeric ester) shows a logP of 4.77. Because logP is additive for substituent effects, the N‑phenyl‑to‑N‑tert‑butyl replacement accounts for an approximate reduction of 0.8 log units, which is sufficient to move a compound from a permeability‑favorable range (logP 3–5) to a borderline range that may limit passive diffusion across cell membranes. [1]

Lipophilicity LogP ADME Membrane Permeability

Aqueous Solubility Contrast: Fluorine Substitution Increases logSw by ≈0.6 log Units Relative to Methyl

The 4‑fluorobenzoate analog (4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-fluorobenzoate) shows a logSw of −4.10, whereas the 3,4‑dimethylbenzoate analog (closest surrogate for the target’s ester region) shows a logSw of −4.66. The 0.56 log unit difference in logSw indicates that the 4‑fluorobenzoate analog is approximately 3.6‑fold more soluble than the methyl‑substituted analogs. Since the target compound carries two methyl groups on the benzoate ring, it is expected to exhibit solubility characteristics closely aligned with the 3,4‑dimethyl analog (logSw ≈ −4.66), i.e., significantly lower aqueous solubility than the fluorinated variant. [1]

Aqueous Solubility logSw Bioavailability Formulation

Regioisomeric Benzoate Substitution: 3,5‑Dimethyl vs. 3,4‑Dimethyl Affects Metabolic Soft Spot Topology

The target compound contains a 3,5‑dimethylbenzoate ester, which positions the methyl groups symmetrically in the meta positions. In contrast, the 3,4‑dimethyl analog places one methyl group para to the ester carbonyl, which can electronically activate the ester toward nucleophilic hydrolysis. [1] While direct microsomal stability data for this pair are not publicly available, literature on dimethylbenzoate metabolism demonstrates that the 3,4‑dimethyl substitution pattern undergoes ortho‑pathway oxidation by Rhodococcus rhodochrous N75, whereas 3,5‑dimethylbenzoic acid is processed through a distinct metabolic route involving 3,5‑dimethylcatechol intermediates. [2] This regiochemical divergence in metabolic handling indicates that the 3,5‑dimethyl isomer may exhibit a different clearance profile compared to the 3,4‑dimethyl isomer, a distinction that can be critical when selecting compounds for in‑vivo efficacy studies where metabolic stability is a key parameter. [3]

Metabolic Stability Regioisomer Ester Hydrolysis Microsomal Clearance

Polar Surface Area Constancy: All N‑Phenyl Analogs Maintain PSA ≈ 64–65 Ų Despite Varying Ester Substituents

The target compound and its close N‑phenyl analogs (3,4‑dimethylbenzoate and 4‑fluorobenzoate) share an identical polar surface area (PSA) of 64.051 Ų, as reported in ChemDiv catalog entries. This constancy arises because the ester substituents on the benzoate ring do not contribute additional polar atoms beyond the two ester oxygen atoms already present. PSA values below 140 Ų are generally predictive of good oral absorption, and values below 60–70 Ų are often associated with blood‑brain barrier (BBB) permeability. [1] The consistent PSA across these analogs means that any observed differences in cellular permeability or in‑vivo distribution between the target compound and its analogs are attributable to lipophilicity (logP) differences rather than changes in hydrogen‑bonding capacity, simplifying the deconvolution of SAR data.

Polar Surface Area PSA Blood-Brain Barrier Oral Absorption

Optimal Research and Procurement Scenarios for 4-(Benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3,5-dimethylbenzoate


Kinase Selectivity Profiling Panels Requiring Defined Lipophilic Character

The target compound’s estimated logP of ≈4.8 places it in the optimal lipophilicity range for kinase inhibitor screening, where a balance between membrane permeability and aqueous solubility is critical. The invariant PSA of 64 Ų across the N‑phenyl series ensures that any selectivity differences observed against a panel of kinases can be attributed to the 3,5‑dimethylbenzoate pharmacophore rather than to variable hydrogen‑bonding capacity. This makes the compound a well‑controlled chemical probe for SAR studies aimed at optimizing the ester moiety of benzenesulfonyl‑pyrazole kinase inhibitors.

Metabolic Stability SAR Studies Comparing 3,5‑ vs. 3,4‑Dimethylbenzoate Esters

Microbial catabolism data indicate that 3,5‑dimethylbenzoic acid and 3,4‑dimethylbenzoic acid are processed through distinct catechol intermediates, suggesting that the ester regioisomers may exhibit differential susceptibility to hydrolytic cleavage. [1] The target compound is therefore ideally suited for head‑to‑head microsomal or hepatocyte stability assays with the 3,4‑dimethyl analog to quantify the impact of benzoate regioisomerism on metabolic half‑life, a parameter that directly influences compound prioritization for in‑vivo pharmacokinetic studies.

ADME‑Guided Lead Optimization Programs Focusing on Lipophilic Efficiency (LipE)

With consistent tPSA but a logP elevated by ≈0.8 units relative to the N‑tert‑butyl analog, the target compound provides a valuable data point for LipE (lipophilic efficiency) calculations. Medicinal chemistry teams can use this compound to establish the LipE baseline for the N‑phenyl series and compare it against N‑alkyl and N‑heteroaryl variants, thereby identifying the substitution pattern that delivers the best balance between potency and drug‑like properties.

Chemical Biology Probe Development for Target Engagement Studies

The 3,5‑dimethyl substitution pattern offers a symmetrical scaffold that may facilitate co‑crystallization or NMR‑based protein‑ligand interaction studies due to reduced conformational heterogeneity relative to the 3,4‑dimethyl isomer. [2] When a well‑defined ligand geometry is required for biophysical assays such as surface plasmon resonance (SPR) or X‑ray crystallography, the target compound’s symmetrical ester moiety can improve electron density interpretation and reduce structural ambiguity, supporting robust target engagement validation.

Quote Request

Request a Quote for 4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3,5-dimethylbenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.